molecular formula C6H12N2O B2405627 2-Cyclopropylethylurea CAS No. 1488519-35-2

2-Cyclopropylethylurea

Cat. No. B2405627
CAS RN: 1488519-35-2
M. Wt: 128.175
InChI Key: ZWNFYRLDRLHRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylethylurea, also known as CEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a cyclopropyl group attached to the ethylurea moiety, which makes it unique and interesting for researchers.

Scientific Research Applications

Cyclopropyl-Containing Compounds in Biological Systems

Cyclopropane and cyclopropene moieties are integral to a variety of biologically active compounds, offering a range of activities from antibiotic to antitumor effects. These rings are present in natural products and synthetic drugs, impacting cellular mechanisms through enzyme inhibition, modulation of receptor activity, and influencing biosynthetic pathways. Notably, the high ring strain of cyclopropenes makes them reactive substrates in transition metal-catalyzed reactions, facilitating novel synthetic routes to bioactive molecules (Salaün, 1995).

Therapeutic Potential and Drug Development

The incorporation of cyclopropyl rings into drug molecules is a strategic approach to enhance pharmacokinetic properties and therapeutic efficacy. This structural motif contributes to the potency and selectivity of drugs by improving metabolic stability and minimizing off-target effects. Cyclopropyl-containing compounds have been investigated for their roles in treating various diseases, including cancer and neurological disorders, highlighting their importance in drug development (Talele, 2016).

Chemical Synthesis and Reactivity

Cyclopropenes serve as precursors to metal carbenoids in synthetic chemistry, enabling cyclopropanation and C-H insertion reactions that are foundational for constructing complex molecular architectures. These reactions are instrumental in synthesizing heterocycles and carbocycles, showcasing the cyclopropyl group's versatility as a synthetic building block (Archambeau et al., 2015).

Bioorthogonal Chemistry

Cyclopropenes have emerged as promising chemical reporters in bioorthogonal chemistry, allowing the labeling of biomolecules in living systems without interfering with native biological processes. Their small size and selective reactivity make them suitable for in vivo tagging, facilitating the study of biological pathways and molecular interactions (Patterson et al., 2012).

properties

IUPAC Name

2-cyclopropylethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)8-4-3-5-1-2-5/h5H,1-4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNFYRLDRLHRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1488519-35-2
Record name (2-cyclopropylethyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.